molecular formula C26H21ClO5 B11150081 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one

Cat. No.: B11150081
M. Wt: 448.9 g/mol
InChI Key: VBJOCPDELSVZNP-UHFFFAOYSA-N
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Description

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of benzodioxole and chromenone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 6-chloro-2H-1,3-benzodioxole with a suitable phenylpropyl chromenone derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE is unique due to its combination of benzodioxole and chromenone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H21ClO5

Molecular Weight

448.9 g/mol

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-6-propylchromen-2-one

InChI

InChI=1S/C26H21ClO5/c1-2-6-17-9-20-19(16-7-4-3-5-8-16)11-26(28)32-23(20)13-22(17)29-14-18-10-24-25(12-21(18)27)31-15-30-24/h3-5,7-13H,2,6,14-15H2,1H3

InChI Key

VBJOCPDELSVZNP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC4=C(C=C3Cl)OCO4)OC(=O)C=C2C5=CC=CC=C5

Origin of Product

United States

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